7-(5-chloro-2-methylphenyl)-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine 7-(5-chloro-2-methylphenyl)-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16395730
InChI: InChI=1S/C20H15ClN6/c1-12-3-6-14(7-4-12)18-24-20-16-10-23-27(19(16)22-11-26(20)25-18)17-9-15(21)8-5-13(17)2/h3-11H,1-2H3
SMILES:
Molecular Formula: C20H15ClN6
Molecular Weight: 374.8 g/mol

7-(5-chloro-2-methylphenyl)-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

CAS No.:

Cat. No.: VC16395730

Molecular Formula: C20H15ClN6

Molecular Weight: 374.8 g/mol

* For research use only. Not for human or veterinary use.

7-(5-chloro-2-methylphenyl)-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

Specification

Molecular Formula C20H15ClN6
Molecular Weight 374.8 g/mol
IUPAC Name 10-(5-chloro-2-methylphenyl)-4-(4-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Standard InChI InChI=1S/C20H15ClN6/c1-12-3-6-14(7-4-12)18-24-20-16-10-23-27(19(16)22-11-26(20)25-18)17-9-15(21)8-5-13(17)2/h3-11H,1-2H3
Standard InChI Key DMLHTGAXAUWLFS-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=C(C=CC(=C5)Cl)C

Introduction

Synthesis

The synthesis of pyrazolo-triazolo-pyrimidine derivatives generally involves multiple steps, including condensation reactions and cyclization processes. These methods require careful control of reaction conditions to achieve desired yields and purity levels. While specific synthesis details for 7-(5-chloro-2-methylphenyl)-2-(4-methylphenyl)-7H-pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine are not available, similar compounds are synthesized through complex organic reactions.

Biological Activities

Compounds within the pyrazolo-triazolo-pyrimidine class have demonstrated multidirectional biological activities, including antibacterial, anti-inflammatory, and potential anticancer properties. Their mechanism of action typically involves interaction with specific enzymes or receptors, leading to inhibition of enzyme activity or modulation of cellular signaling pathways. For example, similar compounds have shown effectiveness in inhibiting bacterial growth and may exhibit potent activity against mycobacterial ATP synthase, relevant for treating tuberculosis .

Potential Applications

Given the structural similarities to other pyrazolo-triazolo-pyrimidine derivatives, 7-(5-chloro-2-methylphenyl)-2-(4-methylphenyl)-7H-pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine may have applications in various therapeutic areas, including:

  • Antibacterial Agents: Potential use as antibacterial agents due to their ability to inhibit bacterial growth.

  • Anti-inflammatory Agents: May exhibit anti-inflammatory properties by modulating relevant cellular pathways.

  • Anticancer Agents: Could have anticancer activities through interaction with specific cellular targets.

Comparison with Similar Compounds

Compound NameMolecular FormulaBiological Activity
5,7-Dichloro- triazolo[1,5-a]pyrimidineC6H3Cl2N3Antibacterial
7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidineC15H14ClN3Anticancer
Thiazolo[5,4-d]pyrimidineC5H4N2SAntimicrobial

These compounds share structural similarities with 7-(5-chloro-2-methylphenyl)-2-(4-methylphenyl)-7H-pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine but differ in specific substituents and biological activities.

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